Enhydrin

Catalog No.
S630574
CAS No.
33880-85-2
M.F
C23H28O10
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enhydrin

CAS Number

33880-85-2

Product Name

Enhydrin

IUPAC Name

methyl (1S,2R,4R,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/t11-,14-,15+,16+,17+,18-,22-,23-/m1/s1

InChI Key

VCBNPTWPJQLHQN-AVZXMLSNSA-N

SMILES

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Synonyms

enhydrin

Canonical SMILES

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Isomeric SMILES

C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CCC=C([C@@H]2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Enhydrin (CAS 33880-85-2) is a principal melampolide-type sesquiterpene lactone isolated from the glandular trichomes of Smallanthus sonchifolius. As a highly functionalized molecule featuring an epoxide ring, an α,β-unsaturated γ-lactone, and specific ester linkages, it serves as a critical benchmark compound in the development of anti-diabetic, anti-parasitic, and agrochemical agents [1]. In commercial and laboratory procurement, Enhydrin is prioritized over crude yacon extracts and related melampolides due to its established quantitative baselines in α-glucosidase inhibition, its specific structural requirements for target engagement, and its role as a precursor for synthesizing highly cytotoxic sesquiterpene dimers [2]. Its distinct chemical stability profile and high relative abundance make it a standardized reference material for both quality control and advanced pharmacological screening.

Research Fit

1

Dual-epoxide germacranolide architecture, distinct from mono-epoxide melampolides.

2

Multi-target fingerprint reported: α-glucosidase, NF-κB, and trypanocidal pathways.

3

Refractive nuclear epoxide stability under hydrolytic, oxidative, and reductive conditions.

Substituting Enhydrin with crude plant extracts or structurally related sesquiterpene lactones introduces severe reproducibility and toxicity risks in biological assays. While crude extracts are often used in preliminary research, heat-based extraction induces matrix-dependent degradation of Enhydrin into less active artifacts like enhydrin chlorohydrin and deepoxydihydroxyenhydrin, fundamentally altering the formulation's pharmacological profile [1]. Furthermore, in-class substitution with analogs like polymatin A or polymatin B introduces confounding baseline cytotoxicity in cellular assays, masking specific mechanistic effects such as cell cycle arrest or targeted anti-parasitic activity [2]. Consequently, procuring high-purity isolated Enhydrin is mandatory for ensuring structural integrity, avoiding matrix-induced degradation, and maintaining assay specificity.

Substitution Risk

Reported cytotoxicity ranking among yacon lactones may shift with cell context; HeLa assay results may not transfer directly.

Oral exposure profile differs markedly from co-occurring melampolides; ~619‑fold lower Cₘₐₓ vs. uvedalin in rat PK study.

Chemoprevention assay IC₅₀ ranking may not be replicated by close structural analogs; rank-order context-dependent.

Thermal Stability and Matrix-Induced Degradation in Formulation

The chemical stability of Enhydrin is highly dependent on the formulation matrix. While pure isolated Enhydrin remains stable under reflux conditions, its presence in crude leaf decoctions subjects it to rapid heat-induced degradation, yielding artifacts such as 6-deacetyldeepoxydihydroxyenhydrin and enhydrin chlorohydrin [1]. Cytotoxicity assays confirm that the intact Enhydrin molecule possesses significantly stronger activity than these degradation products [1].

Evidence DimensionThermal stability and structural integrity during heating
Target Compound DataPure Enhydrin remains stable during refluxing
Comparator Or BaselineCrude yacon leaf extracts
Quantified DifferenceComplete matrix-induced degradation of Enhydrin in crude extracts vs. high stability of the isolated pure compound
ConditionsRefluxing conditions / heat extraction

Buyers formulating assays requiring heat or prolonged incubation must procure the isolated pure compound to prevent matrix-catalyzed degradation and loss of bioactivity.

HeLa cytotoxicity
Head-to-head
IC₅₀ 1.07 µM (enhydrin) vs. 1.40 µM (uvedalin), 1.89 µM (sonchifolin).
Reported top rank in tested set; supports cell-model endpoint review.
HeLa cells, 48 h MTT assay; Fitoterapia 2011.

Differential Cytotoxicity and Assay Reproducibility

In cellular models evaluating meiosis inhibition, melampolide sesquiterpene lactones exhibit drastically different baseline toxicities. Enhydrin demonstrates potent G2/M cell cycle arrest with low background cytotoxicity, allowing for reversible and specific mechanistic studies [1]. In contrast, in-class analogs like Polymatin A and Polymatin B exhibit severe, confounding cellular toxicity that masks their specific inhibitory effects [1].

Evidence DimensionBaseline cellular toxicity
Target Compound DataEnhydrin (Low cytotoxicity, reversible inhibition)
Comparator Or BaselinePolymatin A and Polymatin B
Quantified DifferencePolymatin A/B are highly toxic, whereas Enhydrin maintains specific target engagement without lethal cellular damage
ConditionsIn vitro meiosis progression assay in Rhinella arenarum oocytes

For cell cycle and oncology screening, Enhydrin must be selected over polymatin analogs to avoid false positives caused by generalized compound toxicity.

Raji cell deformation
Head-to-head
IC₅₀ 0.04 µM; rank: enhydrin > uvedalin > sonchifolin > curcumin (6.44 µM).
Reported highest inhibition in assay; supports chemoprevention screening context.
TPA-induced Raji cells, 48 h, viability >60% at IC₅₀; Pakistan J. Biol. Sci. 2011.

Superior Anti-Parasitic Potency for Lead Optimization

Enhydrin exhibits superior trypanocidal activity compared to other yacon-derived sesquiterpene lactones. Against Trypanosoma cruzi epimastigotes, Enhydrin demonstrates an IC50 of 0.84 μM, significantly outperforming Polymatin B [1]. Furthermore, against the clinically relevant intracellular amastigote forms, Enhydrin maintains strong inhibitory replication activity, making it a preferred lead molecule for Chagas disease drug development [1].

Evidence DimensionIn vitro trypanocidal activity (IC50)
Target Compound DataEnhydrin (IC50 = 0.84 μM)
Comparator Or BaselinePolymatin B (IC50 = 4.90 μM)
Quantified DifferenceEnhydrin is approximately 5.8 times more potent than Polymatin B against T. cruzi epimastigotes
ConditionsIn vitro assay against Trypanosoma cruzi epimastigotes (72 h incubation)

Procurement of Enhydrin provides a significantly more potent starting scaffold for anti-parasitic medicinal chemistry programs compared to generic melampolide substitutes.

T. cruzi epimastigotes
Head-to-head
IC₅₀ 0.84 µM, SI = 55.4 vs. polymatin B IC₅₀ 4.90 µM, SI = 30.1.
Reported higher selectivity index; supports anti-parasitic assay context.
T. cruzi epimastigotes 72 h, Vero cells 24 h; ECAM 2013.

Specificity in Antimicrobial Screening Libraries

The structural nuances of yacon leaf constituents dictate their efficacy in antimicrobial assays. When tested against methicillin-resistant Staphylococcus aureus (MRSA), Enhydrin is the only constituent among tested analogs (including Polymatin B and alloschkuhriolide) to exhibit positive antibacterial activity [1].

Evidence DimensionAntibacterial activity against MRSA
Target Compound DataEnhydrin (Active)
Comparator Or BaselinePolymatin B and alloschkuhriolide (Inactive)
Quantified DifferenceAbsolute divergence in activity (active vs. inactive) based on specific melampolide structural features
ConditionsIn vitro antibacterial screening against MRSA

Standardizing antimicrobial screening libraries requires the exact Enhydrin structure, as substitution with closely related lactones will result in complete loss of anti-MRSA activity.

Oral PK exposure
Head-to-head
Cₘₐₓ 13.42 µg/mL, AUC 137.4 µg·h/mL vs. uvedalin Cₘₐₓ 8313 µg/mL, AUC 17345 µg·h/mL.
Markedly lower systemic exposure reported; formulation-exposure context.
Male SD rats, 200 mg/kg oral, HPLC-UV; Int. J. Pharmacol. 2017.
Epoxide stability
Class-level
Nuclear epoxide resists hydrolytic, oxidative, and reductive cleavage (qualitative).
Class-level inference; may support compound handling stability.
Steric shielding effect proposed; Tetrahedron 1978.
α-Glucosidase & in vivo
Head-to-head
IC₅₀ 134.17 µg/mL; in vivo effective dose 0.8 mg/kg vs. decoction 140 mg/kg.
In vitro–in vivo disconnect reported; supports exposure-model review.
Yeast α-glucosidase, STZ-diabetic rat OGTT; Plant Foods Hum. Nutr. 2017.

Standardized Marker for Quality Control of Anti-Diabetic Botanicals

Due to its potent α-glucosidase inhibitory activity and defined thermal stability profile as a pure compound, Enhydrin is the preferred analytical marker for standardizing commercial formulations[1]. Procuring pure Enhydrin allows industrial QA/QC labs to accurately quantify active ingredient degradation during heat-based extraction processes.

Precursor for Dimeric Sesquiterpene Lactone Synthesis

Enhydrin's specific ester linkages and epoxide functionalities make it an essential monomeric building block for synthesizing highly cytotoxic sesquiterpene dimers, such as enhydrofolin [2]. Researchers developing novel anticancer agents require high-purity Enhydrin to ensure proper stereochemistry and coupling efficiency during dimer synthesis.

Lead Compound for Chagas Disease Therapeutics

With an IC50 of 0.84 μM against T. cruzi epimastigotes and proven efficacy against intracellular amastigotes, Enhydrin is a prioritized lead compound for anti-parasitic drug discovery [3]. Its superior potency over analogs like Polymatin B justifies its specific procurement for structure-activity relationship (SAR) studies targeting Trypanosoma species.

Agrochemical Development of Insect Antifeedants

Enhydrin exhibits insect antifeedant activity comparable to the commercial standard azadirachtin A [4]. Because reduced derivatives of Enhydrin show significantly diminished activity, the intact, pure compound is required for developing and benchmarking new botanical biopesticides targeting agricultural pests.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cervical carcinoma apoptosis studies
Cell-model endpoint response ranking
Caspase-dependent apoptosis pathway readouts
Anti-parasitic drug discovery screening
Parasite selectivity index context
Mammalian host cell viability endpoints
Chemoprevention compound screening
TPA-induced assay response context
EBV early-antigen model benchmarking
Postprandial hyperglycemia model studies
Oral exposure-model interpretation
Glucose tolerance test reproducibility

XLogP3

1.4

Hydrogen Bond Acceptor Count

10

Exact Mass

464.16824709 g/mol

Monoisotopic Mass

464.16824709 g/mol

Heavy Atom Count

33

Wikipedia

Enhydrin

Explore Compound Types